

Exploratory Studies on the Bioactivities of Agrocybe aegerita

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Agrocybe aegerita, also known as the Black Poplar or Chestnut mushroom, is an edible fungus that has garnered significant attention for its potential therapeutic properties. For centuries, it has been utilized in traditional medicine, and modern scientific inquiry is now uncovering the diverse bioactive compounds responsible for its health benefits. This technical guide provides a comprehensive overview of the exploratory studies on the bioactivities of Agrocybe aegerita, with a focus on its antioxidant, antitumor, and immunomodulatory effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. The primary bioactive components discussed include polysaccharides, lectins, and various small molecules isolated from the mushroom's fruiting bodies and mycelium.

Bioactive Components of Agrocybe aegerita

Agrocybe aegerita is a rich source of various bioactive molecules, each contributing to its pharmacological profile. The primary classes of compounds that have been isolated and studied include:

• Polysaccharides: These are complex carbohydrates that have demonstrated significant immunomodulatory and antitumor activities. Polysaccharides from A. aegerita have been shown to inhibit tumor growth and enhance immune function.



- Lectins: These are carbohydrate-binding proteins that exhibit potent antitumor and immunomodulatory effects. Two notable lectins isolated from A. aegerita are AAL and AAL-2, which have been shown to induce apoptosis in cancer cells.
- Agrocybin: A specific antifungal peptide isolated from Agrocybe cylindracea (a synonym for A. aegerita). It has demonstrated antifungal and reverse transcriptase inhibitory activities.
- Other Small Molecules: The mushroom also contains various other bioactive compounds, including indole derivatives with free-radical scavenging abilities, ceramides with antiinflammatory properties, and other compounds with antimicrobial and anti-quorum sensing activities.

Quantitative Data on Bioactivities

The following tables summarize the quantitative data from various studies on the bioactivities of Agrocybe aegerita extracts and isolated compounds.

Antioxidant Activity

The antioxidant potential of Agrocybe aegerita has been evaluated using various in vitro assays. The primary mechanisms of action include radical scavenging and reducing power.



Assay	Extract/Compo und	Concentration	Result	Reference
DPPH Radical Scavenging	Ethanol Extract	50 μg/mL	38.56 ± 0.11% inhibition	
Ethanol Extract	200 μg/mL	85.63 ± 0.12% inhibition		
Methanolic Extract	EC50 = 7.23 mg/mL	-		
Polysaccharide	0.16 mg/mL	26.03% scavenging rate		_
Nitric Oxide (NO) Scavenging	Ethanol Extract	50 μg/mL	38.87 ± 0.04% inhibition	
Ethanol Extract	200 μg/mL	$82.34 \pm 0.12\%$ inhibition		
ABTS Radical Scavenging	Ethyl Acetate Fraction	0.254 mM Trolox/mg sample	-	
Lipid Peroxidation Inhibition	Ethyl Acetate Fraction	EC50 = 0.0502 mg/mL	-	
Reducing Power (Ferricyanide)	Methanolic Extract	EC50 = 2.66 mg/mL	-	
β- carotene/linoleat e Assay	Methanolic Extract	EC50 = 6.11 mg/mL	-	
TBARS Assay	Methanolic Extract	EC50 = 0.39 mg/mL	-	

Antitumor Activity



Agrocybe aegerita and its bioactive compounds, particularly lectins and polysaccharides, have demonstrated significant cytotoxic effects against various cancer cell lines.

Bioactive Component	Cancer Cell Line	Concentration	Effect	Reference
Lectin (AAL)	HeLa (Cervical)	100 μg/mL	Strong inhibition	
SW480 (Colon)	100 μg/mL	Strong inhibition		
SGC-7901 (Gastric)	100 μg/mL	Strong inhibition		_
MGC80-3 (Gastric)	100 μg/mL	Strong inhibition		
BGC-823 (Gastric)	100 μg/mL	Strong inhibition		
HL-60 (Leukemia)	100 μg/mL	Strong inhibition		_
S-180 (Sarcoma)	100 μg/mL	Strong inhibition		_
Lectin (AAL-2)	Hepatoma Cells	Not specified	Induces apoptosis	
Polysaccharide (ACP)	MGC-803 (Gastric)	IC50 = 240.71 μg/mL (24h)	Inhibition of proliferation	
Polysaccharide (SACP-80)	Colorectal Cancer Cells	IC50 = 490 μg/mL	Significant inhibition	
Ceramide	Stomach Cancer Cells	100 μg/mL (139 μΜ)	26.9% inhibition	
Breast Cancer Cells	100 μg/mL (139 μΜ)	23.2% inhibition		
CNS Cancer Cells	100 μg/mL (139 μΜ)	39.1% inhibition		_



Anti-inflammatory Activity

Bioactive Component	Assay	Concentration	Effect	Reference
Ceramide	COX-1 Inhibition	25 μg/mL	43% inhibition	
COX-2 Inhibition	25 μg/mL	92.3% inhibition		
Polysaccharide	LPS-induced NO production in RAW 264.7 cells	Not specified	Significant inhibition	
LPS-induced COX-2 expression in RAW 264.7 cells	Not specified	Significant inhibition		

Other Bioactivities

Bioactive Component	Activity	Target	Concentrati on	Effect	Reference
Agrocybin	Antifungal	Mycosphaere lla arachidis	IC50 = 125 μΜ	Inhibition of growth	
Antifungal	Bacteria	Up to 300 μM	No inhibitory activity		
Reverse Transcriptase Inhibition	HIV-1 RT	Not specified	Attenuation of activity		
Ethanol Extract	Anti-quorum Sensing	Pseudomona s aeruginosa	1000 μg/mL	72.35% biofilm inhibition	

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on Agrocybe aegerita bioactivities.



Extraction of Bioactive Compounds

- a) Polysaccharide Extraction (Hot Water Extraction)
- Preparation: Dried and powdered fruiting bodies or mycelium of A. aegerita are used as the starting material.
- Extraction: The powder is mixed with deionized water, typically at a solid-to-liquid ratio of 1:30 (g:mL). The mixture is heated to 90-100°C for 2-5 hours with continuous stirring. This process is often repeated to maximize yield.
- Filtration and Concentration: The aqueous extract is separated from the solid residue by centrifugation or filtration. The supernatant is then concentrated under reduced pressure.
- Precipitation: The concentrated extract is precipitated by adding ethanol (typically 95%) to a final concentration of 80% (v/v) and kept at 4°C overnight.
- Collection and Purification: The precipitated polysaccharides are collected by centrifugation, washed with ethanol, and then redissolved in water. The solution is deproteinized using the Sevag method and dialyzed against distilled water.
- Lyophilization: The purified polysaccharide solution is freeze-dried to obtain the final product.
- b) Lectin Isolation (AAL)
- Extraction: Fresh or dried fruiting bodies are homogenized in a buffer solution (e.g., phosphate-buffered saline, PBS).
- Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate.
- Chromatography: The protein fraction is then subjected to a series of chromatographic steps for purification, which may include:
 - Ion exchange chromatography (e.g., DEAE-Sepharose).
 - Gel filtration chromatography (e.g., Sephacryl S-200).



- High-performance liquid chromatography (HPLC) on a suitable column (e.g., GF-250).
- Purity Analysis: The purity and molecular weight of the isolated lectin are determined by SDS-PAGE.

Antioxidant Activity Assays

- a) DPPH Radical Scavenging Assay
- Reaction Mixture: A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is prepared.
- Incubation: Different concentrations of the mushroom extract are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
- b) Nitric Oxide (NO) Scavenging Assay
- Reaction Mixture: The reaction involves sodium nitroprusside in PBS, which generates nitric oxide.
- Incubation: The mushroom extract at various concentrations is incubated with the sodium nitroprusside solution at room temperature for a specified time.
- Griess Reagent: After incubation, Griess reagent is added to the mixture. This reagent reacts with nitrite (an indicator of NO production) to form a colored azo dye.
- Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 546 nm).



 Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of the control.

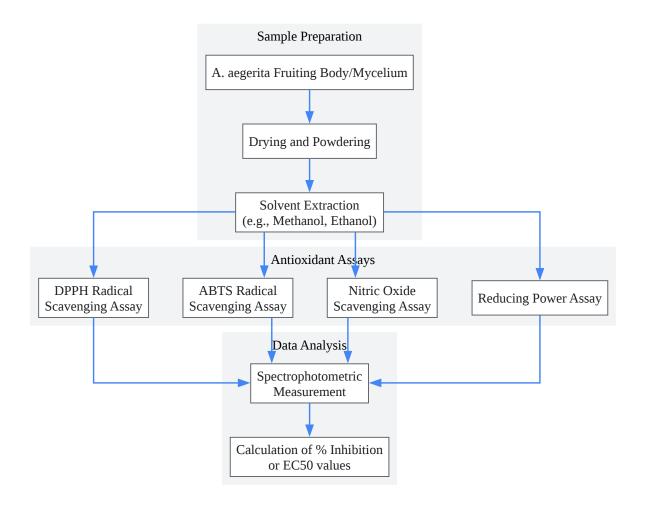
Antitumor Activity Assays

- a) MTT Assay for Cell Viability
- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of the A. aegerita extract or isolated compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
- Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
- Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
- b) Apoptosis Analysis by Flow Cytometry
- Cell Treatment: Cancer cells are treated with the bioactive compound for a specific duration.
- Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells
 are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
- Data Analysis: The percentage of cells in different stages (viable, early apoptosis, late apoptosis, necrosis) is quantified.



Visualizations of Workflows and Pathways

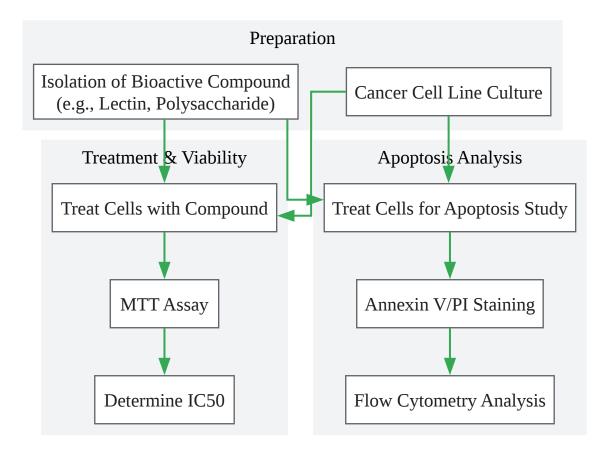
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the antitumor activity of Agrocybe aegerita lectins.



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Caption: Workflow for assessing the antioxidant activity of A. aegerita extracts.

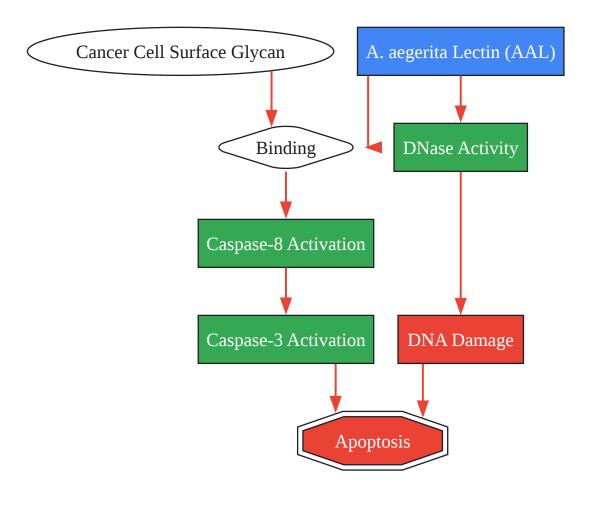




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Caption: Experimental workflow for evaluating the in vitro antitumor activity.





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Caption: Proposed signaling pathway for AAL-induced apoptosis in cancer cells.

Signaling Pathways in Bioactivity Antitumor Mechanisms

The antitumor activity of Agrocybe aegerita is often attributed to the induction of apoptosis in cancer cells. The lectin AAL, for instance, is believed to exert its effects through multiple mechanisms:

 Apoptosis Induction: AAL has been shown to induce apoptosis in HeLa cells, as evidenced by Hoechst 33258 staining and flow cytometry. This process is likely initiated by the binding of the lectin to specific glycans on the cancer cell surface, triggering a cascade of intracellular events that lead to programmed cell death. This may involve the activation of caspases, which are key executioners of apoptosis.



 DNase Activity: AAL has also been found to possess DNase activity, which can directly cause DNA damage in cancer cells, further contributing to their demise.

Immunomodulatory Effects

The immunomodulatory properties of A. aegerita are largely associated with its polysaccharides and protein fractions. These compounds can influence the immune system in several ways:

- Cytokine Production: Water-soluble extracts and their protein and small molecule fractions have been shown to modulate the production of cytokines. For example, the protein fraction (Yp) can upregulate the Th2 cytokine interleukin-10 (IL-10), while the small molecule fraction (Ys) can increase the levels of granulocyte-macrophage colony-stimulating factor (GM-CSF) and the anti-inflammatory cytokine transforming growth factor-β (TGF-β).
- Splenocyte Proliferation: Extracts from A. aegerita have been observed to stimulate the proliferation of splenocytes, indicating a potential to enhance cellular immunity.

Conclusion and Future Directions

Agrocybe aegerita is a promising source of diverse bioactive compounds with significant therapeutic potential. The quantitative data and experimental findings summarized in this guide highlight its strong antioxidant, antitumor, and immunomodulatory properties. The detailed protocols and visual workflows provide a practical framework for researchers to further investigate these bioactivities.

Future research should focus on:

- Isolation and Characterization: Identifying and characterizing novel bioactive compounds from A. aegerita.
- Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways underlying the observed bioactivities.
- In Vivo Studies: Validating the in vitro findings through well-designed animal models and eventually, human clinical trials.







• Synergistic Effects: Investigating the potential synergistic effects of different bioactive compounds from A. aegerita and their combinations with conventional drugs.

By continuing to explore the rich biochemical landscape of Agrocybe aegerita, the scientific community can unlock its full potential for the development of new pharmaceuticals and nutraceuticals to improve human health.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com